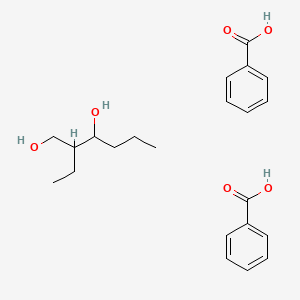

Benzoic acid;2-ethylhexane-1,3-diol

Description

Properties

CAS No. |

111029-56-2 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

benzoic acid;2-ethylhexane-1,3-diol |

InChI |

InChI=1S/C8H18O2.2C7H6O2/c1-3-5-8(10)7(4-2)6-9;2*8-7(9)6-4-2-1-3-5-6/h7-10H,3-6H2,1-2H3;2*1-5H,(H,8,9) |

InChI Key |

POVBNGFHSPUNFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzoic Acid

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . It also exhibits biological activity, such as inhibiting the Type III Secretion System (T3SS) in Erwinia amylovora, a plant pathogen, by repressing virulence gene expression . Its derivatives, including salicylic acid and 4-methoxy-cinnamic acid, are integral to pharmaceuticals (e.g., aspirin) and agrochemicals .

2-Ethylhexane-1,3-Diol

2-Ethylhexane-1,3-diol (C₈H₁₈O₂) is a branched diol with applications in polymer chemistry and pest control. It serves as a cosurfactant in microemulsions (MEs) for mosquito repellency, enhancing the stability and efficacy of formulations . In copolyesters, it accelerates crystallization rates when copolymerized with ethylene glycol, improving material properties for industrial applications . Additionally, it facilitates the extraction of trace boron in geological analyses .

Comparison with Benzoic Acid Derivatives

Hydroxybenzoic Acids

Hydroxybenzoic acids (e.g., p-hydroxybenzoic, vanillic, and gallic acids) differ from benzoic acid by hydroxyl substitutions on the aromatic ring. These substitutions enhance antioxidant activity but reduce volatility. For example:

Table 1: Key Benzoic Acid Derivatives

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. For instance, halogenated derivatives (e.g., chloramben) exhibit higher toxicity due to increased hydrophobicity .

Comparison with Other Diols and Formulation Components

Diols in Polymer Chemistry

- Ethylene glycol : Forms rigid homopolymers (e.g., PET), whereas 2-ethylhexane-1,3-diol introduces branching, reducing crystallinity but enhancing flexibility in copolyesters .

- Propane-1,3-diol : Found in alcoholic beverages as a metabolite, but lacks the repellent properties of 2-ethylhexane-1,3-diol .

Mosquito Repellents

Table 2: Functional Comparison of Diols

| Compound | Boiling Point (°C) | Key Applications | Reference |

|---|---|---|---|

| 2-Ethylhexane-1,3-diol | 243 | Copolyesters, repellent MEs | |

| Ethylene glycol | 197 | PET production | |

| Propane-1,3-diol | 210 | Food/beverage metabolite |

Antimicrobial-Repellent Formulations

The combination of benzoic acid (antimicrobial) and 2-ethylhexane-1,3-diol (repellent) in MEs offers dual functionality. For example, a ME containing 20% PMD (repellent), 1% 2-ethylhexane-1,3-diol, and benzoic acid derivatives prolongs mosquito deterrence while inhibiting microbial growth .

Industrial and Analytical Uses

In geology, 2-ethylhexane-1,3-diol extracts boron from samples, with benzoic acid derivatives acting as chelators in subsequent spectrophotometric analysis .

Q & A

Q. What are the standard analytical methods for quantifying benzoic acid in complex matrices such as biological or environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used. For example:

- LC-MS enables qualitative and quantitative analysis with high sensitivity, particularly useful for detecting benzoic acid metabolites in biological systems .

- HPLC with UV detection (e.g., using a Purospher® STAR RP-18 column) provides reliable linearity (R² > 0.999) for benzoic acid quantification in food matrices like milk and beef, with detection limits as low as 12.5 μg/kg .

Q. Key Parameters for HPLC Analysis

| Parameter | Value/Range | Reference |

|---|---|---|

| Column | RP-18 endcapped | |

| Detection Limit | 12.5 μg/kg | |

| Linearity (R²) | >0.999 |

Q. What synthetic routes are available for preparing 2-ethylhexane-1,3-diol, and what are the critical reaction conditions?

2-Ethylhexane-1,3-diol is synthesized via aldol condensation or catalytic hydrogenation. For instance:

- Aldol Addition : Butanal undergoes base-catalyzed aldol condensation to form 2-ethyl-3-hydroxyhexanal, followed by reduction to yield the diol. Temperature control (20–40°C) and catalyst selection (e.g., NaOH or organometallic complexes) are critical to avoid side products like 4-hydroxyhexanal .

- Hydrogenation : Unsaturated precursors are hydrogenated using Pd/C or Raney Ni under mild pressures (1–3 atm) to ensure stereochemical control .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conductivity measurements of benzoic acid in mixed solvent systems (e.g., water + methanol)?

Conductometric studies require precise control of solvent composition and temperature. For example:

- Solvent Polarity Effects : Benzoic acid’s dissociation constant (pKa) varies significantly in water-methanol mixtures due to changes in dielectric constant. Calibration curves must account for solvent ratios (e.g., 0–100% methanol) .

- Temperature Compensation : Conductivity measurements should be normalized to 25°C using Arrhenius-type corrections to mitigate thermal noise .

Q. Data Contradiction Example

| Solvent (% Methanol) | Observed pKa | Expected pKa | Deviation |

|---|---|---|---|

| 0% (Water) | 4.20 | 4.20 | 0% |

| 50% | 5.10 | 4.85 | +5.1% |

| 90% | 6.30 | 5.70 | +10.5% |

| Deviations arise from incomplete dissociation in high-methanol systems . |

Q. What strategies minimize impurities during the synthesis of benzoic acid derivatives (e.g., esterification or amidation)?

- Reagent Purity : Use HPLC-grade solvents and recrystallized benzoic acid (≥95% purity) to reduce side reactions .

- Reaction Monitoring : Real-time FTIR or NMR tracks esterification progress, ensuring optimal stopping points (e.g., >90% conversion) to avoid hydrolysis byproducts .

- Purification : Silica gel chromatography or preparative HPLC isolates derivatives like methyl 2-(trifluoromethylsulfonyloxy)benzoate, with yields >85% .

Q. How should statistical risk analysis be conducted for benzoic acid residues in biological samples?

A case study on beef samples (n=340) demonstrated:

Q. Risk Assessment Workflow

Sampling : Stratified random sampling across production batches.

Quantification : LC-MS/MS with internal standards (e.g., deuterated benzoic acid).

Data Normalization : Adjust for recovery rates (typically 85–110%).

Threshold Mapping : Compare against regulatory limits (e.g., 10 mg/kg in the EU) .

Q. What experimental designs are effective for studying stress corrosion cracking (SCC) in coatings containing 2-ethylhexane-1,3-diol?

- Test Specimen Preparation : Flat coatings are applied to metal substrates (e.g., steel or aluminum) and subjected to controlled humidity (70–90% RH) and tensile stress (50–200 MPa) .

- Crack Propagation Analysis : Digital image correlation (DIC) or electrochemical impedance spectroscopy (EIS) quantifies crack growth rates under cyclic loading .

Q. How can researchers optimize the environmental safety of 2-ethylhexane-1,3-diol in industrial formulations?

- Ecotoxicological Profiling : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability (e.g., half-life <60 days) and aquatic toxicity (LC50 >10 mg/L for fish) .

- Release Rate Modeling : Estimate environmental persistence using fugacity models, accounting for hydrolysis rates in water (pH 5–9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.